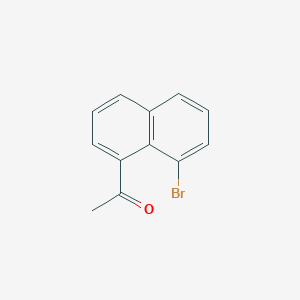
1-(8-Bromonaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an ethanone group is attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(8-Bromonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The process typically involves:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated naphthalene is then reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and Friedel-Crafts acylation are scalable for industrial synthesis. The reaction conditions can be optimized for large-scale production by controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(8-aminonaphthalen-1-yl)ethanone.
Reduction: 1-(8-Bromonaphthalen-1-yl)ethanol.
Oxidation: 1-(8-Bromonaphthalen-1-yl)acetic acid.
Applications De Recherche Scientifique
1-(8-Bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(8-Bromonaphthalen-1-yl)ethanone depends on its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 1-(1-Bromonaphthalen-2-yl)ethanone
Comparison: 1-(8-Bromonaphthalen-1-yl)ethanone is unique due to the position of the bromine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.
Propriétés
Formule moléculaire |
C12H9BrO |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
1-(8-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3 |
Clé InChI |
OQHOTJUAJUVYRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


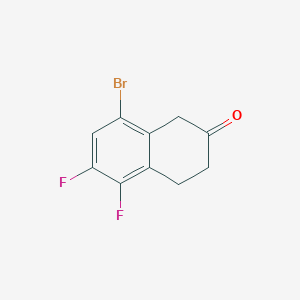


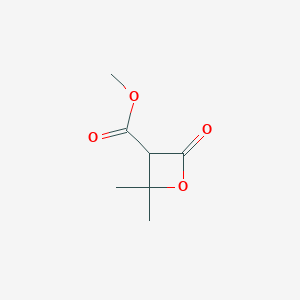


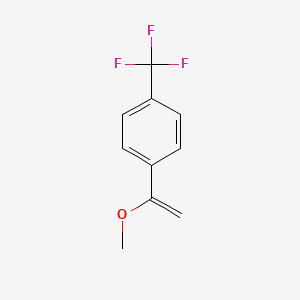
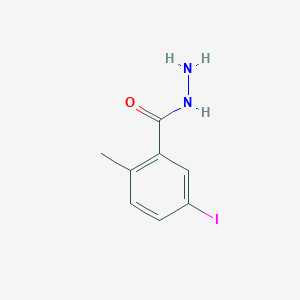
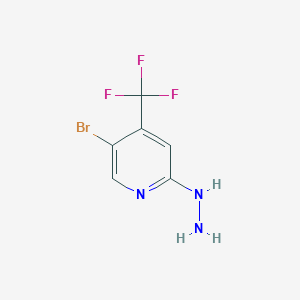
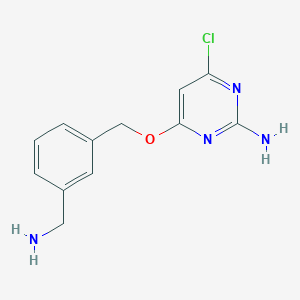

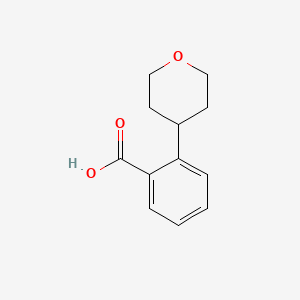
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
